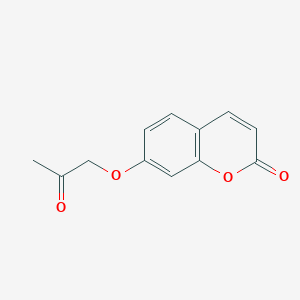

7-(2-oxopropoxy)-2H-chromen-2-one

Description

Broad Pharmacological Significance of the Chromen-2-one Scaffold

The 2H-chromen-2-one core is the foundation for a wide spectrum of pharmacological activities. frontiersin.orgscispace.commdpi.com The specific biological effects of coumarin-containing compounds are largely determined by the nature and position of the substituents on the bicyclic core. frontiersin.org This has led to the development of a multitude of derivatives with applications as:

Antimicrobial agents: Coumarin (B35378) derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. scispace.comsamipubco.comresearchgate.net

Antioxidant agents: Many coumarins are effective scavengers of reactive oxygen species, playing a role in mitigating diseases associated with oxidative stress. mdpi.comsamipubco.comnih.gov

Anti-inflammatory agents: The chromen-2-one structure is present in compounds with recognized anti-inflammatory properties. scispace.comontosight.ai

Anticancer agents: Certain coumarin derivatives have shown promise in inhibiting the growth of various tumor cells, including those associated with breast cancer. mdpi.comfrontiersin.org

Anticoagulant agents: The coumarin scaffold is famously the basis for anticoagulant drugs like warfarin. scispace.comacs.org

The ability to modify the coumarin structure through regioselective synthesis allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery. frontiersin.org

Scope of Research on 7-(2-Oxopropoxy)-2H-chromen-2-one and Analogues

Research on 7-(2-oxopropoxy)-2H-chromen-2-one and its analogues has been driven by the promising biological activities associated with its parent coumarin structure. ontosight.ai The specific 2-oxopropoxy substituent at the 7-position is of particular interest to scientists. ontosight.ai

Current investigations into this compound and its derivatives are multifaceted, exploring their potential as anti-inflammatory, antioxidant, and antimicrobial agents. ontosight.aiontosight.aiekb.eg For instance, a study on new 7-[2-(3-alkyl/aryl-4-arylthiazol-2(3H)-ylidene)hydrazono)propoxy]-4-methyl-2H-chromen-2-ones, derived from a related precursor, showed weak to moderate antibacterial activity against several bacterial strains. ekb.eg

Furthermore, the synthesis of novel compounds derived from precursors like (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has yielded derivatives with potential antimicrobial applications. nih.gov The exploration of analogues, such as those with substitutions at the 4-methyl position, continues to be an active area of research, aiming to understand the structure-activity relationship and enhance the therapeutic potential of this class of compounds. ontosight.airdd.edu.iq

The chemical properties of 7-(2-oxopropoxy)-2H-chromen-2-one are well-documented, with a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol . ontosight.ai This foundational data supports ongoing efforts to synthesize and evaluate new analogues with potentially enhanced biological activities.

Table 1: Investigated Biological Activities of 2H-Chromen-2-one Derivatives

| Biological Activity | Key Findings | References |

|---|---|---|

| Antimicrobial | Derivatives show activity against Gram-positive and Gram-negative bacteria and fungi. | scispace.com, samipubco.com, researchgate.net |

| Antioxidant | Effective in scavenging reactive oxygen species. | mdpi.com, samipubco.com, nih.gov |

| Anti-inflammatory | The scaffold is a component of known anti-inflammatory compounds. | scispace.com, ontosight.ai |

| Anticancer | Some derivatives inhibit tumor cell growth. | frontiersin.org, mdpi.com |

| Anticoagulant | The core structure of drugs like warfarin. | scispace.com, acs.org |

Structure

3D Structure

Properties

IUPAC Name |

7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-8(13)7-15-10-4-2-9-3-5-12(14)16-11(9)6-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOJMJQGRRERKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 2 Oxopropoxy 2h Chromen 2 One and Its Structural Analogues

General Synthetic Routes to the Chromen-2-one Core

The foundational chromen-2-one, or coumarin (B35378), nucleus can be synthesized through several classic organic reactions. vedantu.comscienceinfo.comsciensage.info These methods provide access to the basic heterocyclic structure, which can then be further functionalized.

Pechmann Condensation: This widely used method involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.orgnumberanalytics.comyoutube.comnumberanalytics.comorganic-chemistry.org For instance, resorcinol (B1680541) can react with ethyl acetoacetate (B1235776) in the presence of an acid catalyst like sulfuric acid to form 7-hydroxy-4-methylcoumarin. arkat-usa.orgasianpubs.org The reaction proceeds through transesterification followed by an intramolecular electrophilic attack and dehydration. vedantu.com Various acid catalysts, including solid acids like Nafion-H and montmorillonite (B579905) clay, have been employed to make the process more environmentally friendly. arkat-usa.org

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde, such as salicylaldehyde (B1680747), with an acid anhydride (B1165640) in the presence of a weak base. vedantu.comsciforum.netorganicreactions.orgjst.go.jpiitk.ac.in The mechanism is believed to involve the formation of an O-acetyl salicylaldehyde intermediate, which then undergoes an intramolecular aldol-type condensation. sciforum.net

Knoevenagel Condensation: This method involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine. sapub.orgjst.go.jpsunankalijaga.orgyoutube.comsci-hub.seaip.org For example, salicylaldehyde can react with diethyl malonate to produce coumarin-3-carboxylic acid derivatives. sciensage.info Microwave irradiation has been shown to accelerate this reaction, often leading to higher yields in shorter reaction times. sci-hub.seaip.org

Wittig Reaction: The Wittig reaction provides another route to the coumarin skeleton. sciensage.inforsc.orgunigoa.ac.inresearchgate.net An intramolecular Wittig reaction of a substituted 2-formylphenyl 2-bromoacetate can yield coumarins under mild conditions. rsc.orgunigoa.ac.in This method can be performed as a one-pot synthesis from readily available starting materials. unigoa.ac.in

Strategic Introduction of the 2-Oxopropoxy Moiety at Position 7

The synthesis of the target compound, 7-(2-oxopropoxy)-2H-chromen-2-one, is typically achieved by introducing the 2-oxopropoxy side chain onto a pre-formed 7-hydroxycoumarin scaffold. This is generally accomplished through an alkylation reaction.

The key starting material is a 7-hydroxycoumarin derivative, such as umbelliferone (B1683723) (7-hydroxycoumarin) or 7-hydroxy-4-methylcoumarin. bu.edu.egrsc.org The hydroxyl group at the 7-position is nucleophilic and can react with an appropriate alkylating agent. In this case, chloroacetone (B47974) (1-chloro-2-propanone) is the reagent of choice to introduce the 2-oxopropoxy group.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). acs.org The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetone, displacing the chloride and forming the desired ether linkage.

Design and Synthesis of Diversified Chromen-2-one Derivatives

To explore the structure-activity relationships and develop new compounds with enhanced properties, the basic 7-(2-oxopropoxy)-2H-chromen-2-one structure can be modified in several ways.

Ring System Modifications (e.g., at C-3, C-4, C-8)

Modifications at various positions of the coumarin ring system are a common strategy for diversification.

C-3 and C-4 Positions: The C-3 and C-4 positions of the coumarin ring are frequent targets for substitution. mdpi.com For instance, various groups can be introduced at the C-3 position. jmchemsci.com Palladium-catalyzed cross-coupling reactions have been effectively used to install aryl and olefinic groups at these positions. mdpi.com The Knoevenagel condensation is also a valuable tool for introducing substituents at the C-3 position, such as a carboxamide group. nih.gov Furthermore, C3-C4 fused quinoline (B57606) scaffolds can be synthesized from pre-functionalized coumarins. rsc.org

C-8 Position: The C-8 position can also be functionalized. For example, nitration of the coumarin ring can lead to the formation of 8-nitrocoumarin, which can be subsequently reduced to 8-aminocoumarin. chemmethod.com

Side Chain Elaboration at the 7-Position

The 7-alkoxy side chain itself can be a point of diversification. Starting from a 7-hydroxycoumarin, a variety of alkyl and aryl groups can be introduced through Williamson ether synthesis. acs.org For example, reacting 7-hydroxycoumarin with different α-bromoacetamides allows for the synthesis of a library of O-alkylated coumarins. acs.org

Heterocyclic Ring Fusions and Conjugations

Fusing or conjugating other heterocyclic rings to the coumarin scaffold is a powerful strategy to create novel molecular hybrids with potentially enhanced biological activities. nih.gov

Triazoles: 1,2,3-Triazole rings are often introduced via the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction, also known as "click chemistry". nih.govmdpi.comrsc.orgscielo.org.mx This involves the reaction of an azide (B81097) with a terminal alkyne. For instance, a propargylated coumarin can be reacted with various azides to generate a library of coumarin-triazole conjugates. nih.govscielo.org.mx These triazole rings can act as linkers to other molecular fragments. mdpi.com 1,2,4-triazoles can also be synthesized and linked to the coumarin core. nih.gov

Morpholine, Piperazine, and Thiomorpholine: These nitrogen-containing heterocycles can be incorporated into the coumarin structure. For example, morpholine-linked coumarin-triazole hybrids have been synthesized and evaluated for their biological potential. nih.govresearchgate.net Similarly, piperidine-containing coumarin conjugates have also been prepared. uwc.ac.za

Thiazole (B1198619) and Pyrrolidine (B122466): The synthesis of coumarin derivatives incorporating thiazole and pyrrolidine rings has also been explored, further expanding the chemical space of this compound class.

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Pechmann Condensation: The mechanism of the Pechmann condensation has been a subject of study. adelphi.edu It is generally accepted to proceed through an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (similar to a Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring. vedantu.comwikipedia.orgnumberanalytics.comnumberanalytics.com NMR studies have provided evidence for a sequence involving an initial electrophilic aromatic substitution followed by transesterification and dehydration. adelphi.edu

Perkin Reaction: The mechanism of the Perkin reaction for coumarin synthesis is thought to involve the initial formation of O-acetyl salicylaldehyde. sciforum.netsci-hub.se This intermediate then undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration to yield the coumarin product. vedantu.comsciforum.net

Knoevenagel Condensation: The Knoevenagel condensation mechanism begins with the formation of a carbanion from the active methylene compound, facilitated by a weak base. youtube.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to form a C=C double bond, and subsequent intramolecular cyclization (lactonization) leads to the formation of the coumarin ring. sunankalijaga.org

Base-Promoted Annulation and Cyclization Mechanisms

Base-promoted reactions are fundamental to the synthesis of many coumarin derivatives, including 7-(2-oxopropoxy)-2H-chromen-2-one. These reactions can be used to form the ether linkage at the C-7 position or to construct the coumarin ring system itself through cyclization and annulation processes.

A primary method for synthesizing 7-alkoxycoumarins is the Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxycoumarin precursor. For 7-(2-oxopropoxy)-2H-chromen-2-one, the synthesis starts with 7-hydroxy-2H-chromen-2-one (umbelliferone). The phenolic hydroxyl group is deprotonated by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a more nucleophilic phenoxide ion. mdpi.comacs.org This intermediate then reacts with an alkyl halide, in this case, chloroacetone or bromoacetone, via a nucleophilic substitution reaction to yield the final ether product. rdd.edu.iq This straightforward and efficient method is widely used for preparing a variety of 7-alkoxycoumarins. researchgate.netnih.gov

Beyond simple alkylation, base-promoted reactions are integral to the formation of the coumarin nucleus. The Knoevenagel condensation, for instance, is a classic method that can be catalyzed by weak bases like piperidine. nih.gov This reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as diethyl malonate, followed by intramolecular cyclization and dehydration to form the coumarin ring. nih.govresearchgate.net

More recent developments have expanded the scope of base-promoted annulations. A novel approach involves a (4+2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides (p-QMs). acs.org This metal-free process is highly selective, with the choice of base directing the outcome. Using a base like potassium carbonate (K₂CO₃) in acetonitrile leads to the formation of 2H-chromen-2-one scaffolds in excellent yields. acs.org This method highlights the utility of base promotion in complex, one-pot cyclization strategies.

The following table summarizes various base-promoted reactions used in the synthesis of coumarin derivatives.

| Reaction Type | Precursors | Base/Catalyst | Product Type | Ref. |

| Williamson Ether Synthesis | 7-Hydroxycoumarin, Alkyl Halide | K₂CO₃, NaH | 7-Alkoxycoumarin | mdpi.comacs.org |

| Knoevenagel Condensation | Salicylaldehyde, Diethyl Malonate | Piperidine, Acetic Acid | Coumarin-3-carboxylate | nih.gov |

| (4+2) Annulation | 2-Hydroxyphenyl-substituted p-QM, α-Alkylidene succinimide | K₂CO₃ | 2H-Chromen-2-one scaffold | acs.org |

| Iron-Catalyzed Relay Annulation | Oxime Ester, 4-Hydroxycoumarin | PhCO₂Na (with FeCl₂) | Furocoumarin | acs.org |

Cycloaddition Reaction Pathways

Cycloaddition reactions provide a powerful tool for constructing complex molecular architectures from relatively simple precursors. In coumarin chemistry, these pathways are primarily used to build fused heterocyclic rings onto the coumarin core or to create spirocyclic systems, leading to diverse structural analogues.

A prominent example is the 1,3-dipolar cycloaddition. The Huisgen 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a key method for synthesizing isoxazole (B147169) derivatives. mdpi.compreprints.org In this context, a propargyloxy group is first installed on the coumarin scaffold (e.g., 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one). This alkyne-functionalized coumarin then undergoes a cycloaddition reaction with a nitrile oxide, generated in situ from an aldoxime, to yield a coumarin-isoxazole hybrid. mdpi.compreprints.org Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is employed to link triazole rings to the coumarin structure, starting from azidocoumarins and terminal alkynes. cuny.edu

Another important pathway is the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with the C3-C4 double bond of the coumarin ring acting as the dipolarophile. nih.gov This catalyst-free reaction, which generates the ylide in situ, allows for the construction of complex, multi-heterocyclic spiro compounds containing both coumarin and pyrrolidine rings. nih.gov

Furthermore, [4+2] cycloaddition reactions, such as the Povarov reaction, are utilized in the synthesis of fused pyridocoumarins, which are compounds where a pyridine (B92270) ring is annulated to the coumarin core. nih.gov These reactions often involve aminocoumarins as one of the components and lead to the formation of biologically interesting polycyclic systems. nih.gov Radical-mediated cyclizations also offer a route to coumarin-annulated polycyclic heterocycles, demonstrating the versatility of cyclization strategies in generating structural diversity. mdpi.com

The table below details several cycloaddition reactions involving coumarin derivatives.

| Reaction Type | Coumarin Reactant | Reagent | Product Type | Ref. |

| 1,3-Dipolar Cycloaddition | 7-(Prop-2-yn-1-yloxy)-2H-chromen-2-one | Nitrile Oxide | Coumarin-isoxazole hybrid | mdpi.compreprints.org |

| 1,3-Dipolar Cycloaddition | Coumarin | Azomethine Ylide | Spiro (coumarin-pyrrolidine) | nih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-Azidocoumarin | Terminal Alkyne | 4-(1,2,3-Triazolyl)coumarin | cuny.edu |

| [4+2] Cycloaddition (Povarov Reaction) | Aminocoumarin | Alkene, Aldehyde | Fused Pyridocoumarin | nih.gov |

Biological Activities and Molecular Mechanisms of 7 2 Oxopropoxy 2h Chromen 2 One Derivatives

Enzymatic Target Modulation

Derivatives of 7-(2-oxopropoxy)-2H-chromen-2-one modulate the activity of several key enzymes involved in physiological and pathological processes. These interactions are fundamental to their observed biological effects.

Acetylcholinesterase (AChE) Inhibitory Effects

Acetylcholinesterase (AChE) is a hydrolase that terminates neurotransmission at cholinergic synapses by breaking down the neurotransmitter acetylcholine. unict.it Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. unict.itnih.govnih.gov Coumarin-based structures are well-recognized as potent AChE inhibitors, often interacting with the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzyme. nih.govnih.govresearchgate.net

A wide array of coumarin (B35378) derivatives has been synthesized and evaluated for AChE inhibitory activity, with many exhibiting potencies in the nanomolar to low micromolar range. nih.gov For example, 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide showed an IC₅₀ value of 43 nM. unict.it Similarly, certain 7-benzyloxycoumarin derivatives have demonstrated inhibitory activity superior to the standard drug donepezil. nih.gov

| Compound Derivative Class | Specific Compound Example | AChE IC₅₀ | Reference |

|---|---|---|---|

| Coumarin-Thiourea | 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | 0.04 µM | nih.gov |

| Coumaryl-Thiazole | 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6c) | 43 nM | unict.it |

| 7-Benzyloxycoumarin-Thiazole | 7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazono]methyl}-2H-chromen-2-one (5b) | 0.451 µM | nih.gov |

| 7-Benzyloxycoumarin-Pyrazole | 5-amino-1-[2-(7-benzyloxy-2-oxo-2H-chromen-4-yl)acetyl]-1H-pyrazole-4-carbonitrile (13c) | 0.466 µM | nih.gov |

| 7-Hydroxycoumarin-Pyrrolidine | 7-Hydroxy-6-(3-(pyrrolidin-1-yl)propoxy)-2H-chromen-2-one hydrochloride (C7) | 2.87 µM | nih.gov |

Kinase and Hydrolase Enzyme Inhibition

The coumarin scaffold is a versatile template for inhibitors of various other enzymes, including kinases and hydrolases, which are implicated in cancer and other diseases. preprints.orgmdpi.com For example, daphnetin, a natural coumarin, is known to inhibit tyrosine kinase. preprints.org More complex coumarin derivatives have been developed as potent inhibitors of specific kinases, such as PI3Kα, and other proteins like Mcl-1, which is involved in apoptosis regulation. nih.govresearchgate.net

Furthermore, coumarin derivatives have shown significant inhibitory activity against carbonic anhydrases (CAs), a family of zinc metalloenzymes. mdpi.com Research has focused on developing selective inhibitors for tumor-associated isoforms like CA IX and CA XII. unica.it Studies on 2H-chromene and 7H-furo-chromene derivatives revealed that many compounds selectively inhibit these cancer-related isoforms with no activity against off-target CAs like I and II. unica.it

| Compound/Derivative | Enzyme Target | Inhibitory Activity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 4-Trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4) | Mcl-1 | Kᵢ = 0.21 µM, IC₅₀ = 1.21 µM | nih.gov |

| Chromeno[4,3-c]pyrazol-4(2H)-one derivative (5l) | PI3Kα | IC₅₀ = 0.012 µM | researchgate.net |

| 2H-chromene derivatives | Carbonic Anhydrase IX & XII | Selective inhibition | unica.it |

| Daphnetin | Tyrosine Kinase | Inhibitory activity noted | preprints.org |

Lipoxygenase-1 Inactivation

Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of unsaturated fatty acids, contributing to inflammatory processes. nih.gov Natural coumarins like esculetin (B1671247) and fraxetin (B1674051) are recognized inhibitors of the lipoxygenase system. mdpi.com Studies have demonstrated that various synthetic coumarin derivatives can potently inhibit LOX enzymes. For example, amidrazone functionalities, which have been incorporated into coumarin structures, have been reported to inactivate soybean lipoxygenase-1. researchgate.netnih.gov A quantitative structure-activity relationship (QSAR) and molecular docking study on a series of coumarins found that inhibitory activity against soybean LOX-3 reached up to 96.6%. nih.gov The presence of a benzoyl ring at the 3-position of the coumarin core was identified as a key feature for enhanced inhibitory activity. nih.gov

| Compound | Target | % Inhibition | Reference |

|---|---|---|---|

| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | 96.6% | nih.gov |

| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Lipid Peroxidation | 91.0% | nih.gov |

Anti-inflammatory Response Pathways

The anti-inflammatory effects of 7-(2-oxopropoxy)-2H-chromen-2-one derivatives are mediated through their modulation of key inflammatory pathways, most notably the inhibition of nitric oxide production.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a critical signaling molecule in inflammation, produced in high amounts by the inducible nitric oxide synthase (iNOS) enzyme during an inflammatory response. researchgate.net The suppression of iNOS expression or inhibition of NO production is a key mechanism for anti-inflammatory agents. A series of 7-(2-oxoalkoxy)coumarins, synthesized from substituted 7-hydroxycoumarins, have demonstrated significant anti-inflammatory properties by inhibiting NO production in LPS-stimulated macrophages. researchgate.netresearchgate.netlookchem.com

Research has shown that substitution at the 7-position with a 2-oxoalkoxy group generally enhances the anti-inflammatory properties compared to the parent 7-hydroxycoumarins. researchgate.netmdpi.com Several derivatives have been identified that inhibit NO production with IC₅₀ values in the low micromolar range. researchgate.netresearchgate.net

| Compound | NO Inhibition (IC₅₀) | Reference |

|---|---|---|

| Compound 12 (psoralen derivative) | 21 µM | researchgate.netresearchgate.net |

| Compound 20 (coumarin derivative) | 30 µM | researchgate.netresearchgate.net |

| Phomoisocoumarin C (18) | 84.2 µM | rsc.org |

Regulation of Pro-inflammatory Cytokine Expression (e.g., Interleukin-6)

Derivatives of 7-(2-oxopropoxy)-2H-chromen-2-one have demonstrated the ability to modulate the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). In studies using lipopolysaccharide (LPS)-stimulated J774 macrophages, a model for inflammation, several 7-(2-oxoalkoxy)coumarins significantly inhibited the production of IL-6. researchgate.net For instance, certain derivatives were found to inhibit IL-6 production by over 50% at a concentration of 100 μM. researchgate.net One notable derivative exhibited an IC50 value of 10 μM for IL-6 inhibition. researchgate.net This suggests that the 7-(2-oxoalkoxy) substitution plays a crucial role in enhancing the anti-inflammatory properties of the coumarin scaffold by suppressing the expression of key inflammatory mediators like IL-6. researchgate.net IL-6 is a significant cytokine that is produced in response to tissue injury and infection, and its levels are often elevated in inflammatory conditions. researchcommons.orgfrontiersin.org

Downregulation of Inducible Nitric Oxide Synthase (iNOS) Expression

The anti-inflammatory activity of 7-(2-oxopropoxy)-2H-chromen-2-one derivatives also extends to the downregulation of inducible nitric oxide synthase (iNOS) expression. In LPS-stimulated J774 macrophages, these compounds were shown to inhibit the expression of iNOS, as determined by Western blot analysis. researchgate.net The inhibition of iNOS is significant because this enzyme is responsible for the production of large amounts of nitric oxide (NO), a key mediator in the inflammatory process. Seventeen of the studied 7-(2-oxoalkoxy)coumarins were found to inhibit NO production by more than 50% at a concentration of 100 μM. researchgate.net The most potent compounds had IC50 values for NO inhibition as low as 21 μM and 30 μM. researchgate.net This indicates a direct impact on a critical pathway of the inflammatory response.

Modulation of NF-κB Signaling Pathways

The molecular mechanism underlying the anti-inflammatory effects of some coumarin derivatives, including those related to 7-(2-oxopropoxy)-2H-chromen-2-one, involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. For instance, daphnetin, a structurally related dihydroxycoumarin, has been shown to inhibit the TLR4/NF-κB mediated inflammatory signaling pathway. wikipedia.org It can also inhibit the IKKs/IκBα/NF-κB signaling cascade, which is crucial for the transcription of pro-inflammatory genes. wikipedia.org Some psoralen (B192213) derivatives, which can be synthesized from 7-hydroxycoumarin intermediates, have also been evaluated as inhibitors of NF-κB/DNA interaction. researchgate.net This suggests that the coumarin scaffold can serve as a basis for developing inhibitors of this key inflammatory pathway.

Antimicrobial Efficacy

Derivatives of 7-(2-oxopropoxy)-2H-chromen-2-one have been investigated for their antimicrobial properties and have shown efficacy against a range of microorganisms. ontosight.ai

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

A variety of 2H-chromen-2-one derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain synthesized coumarin derivatives have been tested against Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Escherichia coli (Gram-negative). researchgate.net The biological activity of these coumarin derivatives is closely linked to their specific chemical structures. researchgate.net In some studies, newly synthesized coumarin derivatives exhibited weak to moderate antibacterial activity against several bacterial strains when compared to standard drugs. ekb.egekb.eg For instance, some of the most active compounds were effective against B. cereus, E. coli, and S. marcescens. ekb.egekb.eg Other research has focused on coumarin-substituted pyrazole (B372694) derivatives, which have shown potent activity against S. aureus. mdpi.com

Antifungal Activities

In addition to antibacterial properties, derivatives of 7-(2-oxopropoxy)-2H-chromen-2-one have also been evaluated for their antifungal activity. ekb.egekb.eg Studies have shown that some of these compounds exhibit weak to moderate activity against fungal strains like Scopulariopsis brevicaulis. ekb.egekb.eg Notably, certain derivatives were found to be more active than the standard antifungal drug ketoconazole (B1673606) against Fusarium oxysporum. ekb.egekb.eg The antifungal potential of coumarins is an active area of research, with various derivatives being synthesized and tested against different fungal species. mdpi.com

Activity against Drug-Resistant Microorganisms (e.g., MRSA)

A significant area of investigation is the activity of these compounds against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). Coumarin derivatives have been reported as potent growth inhibitors of MRSA. mdpi.com Furthermore, some natural chromones and chromanones have demonstrated anti-MRSA activity. acs.orgnih.gov The ability of coumarin derivatives to combat resistant strains like MRSA highlights their potential in the development of new antimicrobial agents to address the challenge of antibiotic resistance. mdpi.com

Antineoplastic and Anticancer Mechanisms

Coumarin derivatives have shown considerable potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. researchgate.net

The cytotoxic potential of 7-(2-oxopropoxy)-2H-chromen-2-one derivatives has been evaluated against several human cancer cell lines. Notably, a series of N1-(coumarin-7-yl)amidrazones were synthesized and tested for their antitumor activity. nih.gov Among these, compound 3n (7-{2-[1-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)-2-oxopropylidene]hydrazinyl}-4-methyl-2H-chromen-2-one) demonstrated the most potent cytotoxic effects against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cells, with IC50 values of 20.2 and 9.3 μM, respectively. nih.govresearchgate.net This highlights the potential of this scaffold in developing new anticancer therapies.

Further studies on other derivatives revealed varying degrees of cytotoxicity. For instance, compounds 3i and 3m also showed anti-MCF-7 activity, with IC50 values of 47.8 and 39.7 μM, respectively. researchgate.net The antiproliferative activity of these compounds suggests that the coumarin core, when appropriately substituted, can effectively induce cancer cell death. researchgate.netmdpi.com The mechanism of action for some of these derivatives involves the induction of apoptosis, a form of programmed cell death. mdpi.comnih.gov

Below is a table summarizing the cytotoxic activity of selected 7-(2-oxopropoxy)-2H-chromen-2-one derivatives.

Cyclin-dependent kinase 9 (CDK9) plays a critical role in the regulation of transcription and the cell cycle, making it a promising target for cancer therapy. oncotarget.com Dysregulation of CDK9 is associated with various human cancers. nih.gov Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and ultimately induce apoptosis in cancer cells. nih.gov

While direct studies on 7-(2-oxopropoxy)-2H-chromen-2-one as a CDK9 antagonist are limited, the broader class of coumarins has been investigated for CDK inhibitory activity. The development of small-molecule inhibitors targeting CDKs, including CDK9, is an active area of research. nih.gov For example, PHA-767491, a dual inhibitor of Cdc7 and Cdk9, has shown synergistic antitumor effects with other chemotherapy agents. nih.gov This suggests that the coumarin scaffold could be a valuable starting point for the design of novel CDK9 inhibitors.

Other Pharmacological Profiles

Beyond their anticancer properties, 7-(2-oxopropoxy)-2H-chromen-2-one and its derivatives exhibit a range of other pharmacological activities that contribute to their therapeutic potential.

Coumarin derivatives are well-known for their antioxidant properties. srce.hr The ability to scavenge reactive oxygen species (ROS) is crucial in mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant activity of coumarins is often attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to free radicals. srce.hr

Derivatives of 7-hydroxycoumarin, the parent compound of 7-(2-oxopropoxy)-2H-chromen-2-one, have been synthesized and evaluated for their antioxidant capabilities. srce.hrresearchgate.net Studies have shown that these compounds can effectively scavenge free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. srce.hrresearchgate.net For instance, newly synthesized coumarins demonstrated excellent radical scavenging activities against hydrogen peroxide. nih.gov The antioxidant potential of these compounds underscores their potential use in preventing or treating conditions associated with oxidative damage.

The potential of coumarin derivatives in the management of diabetes has also been explored. ekb.eg26journals.com Some natural coumarins have been reported to possess antidiabetic activity. ekb.eg

A study investigating new coumarin analogs, including derivatives of 7-hydroxy-3-phenylcoumarin, demonstrated their potential as antidiabetic agents in streptozotocin-induced diabetic rats. researchgate.net Another study on substituted N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamide (B126) derivatives, however, showed very little anti-diabetic activity in alloxan-induced diabetic rats compared to the standard drug metformin. gajrc.com These mixed findings suggest that the antidiabetic efficacy of coumarin derivatives is highly dependent on their specific structural features.

Several coumarin derivatives have demonstrated promising antiviral activity against a range of viruses. ontosight.ai The antiviral mechanisms of these compounds can vary, including the inhibition of viral entry, replication, and protein synthesis. researchgate.net

Research on chromone (B188151) derivatives isolated from Cassia fistula revealed anti-tobacco mosaic virus (TMV) activity. doi.org One of the isolated compounds, 5-methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-one, showed an inhibition rate of 22.1% against TMV at a concentration of 20 μM. doi.org Further studies on compounds from Cassia alata also identified chromone derivatives with significant anti-TMV and anti-rotavirus activities. mdpi.com For example, compounds 2 , 3 , and 4 from this study exhibited higher anti-TMV inhibition rates than the positive control. mdpi.com

The antiviral potential of these compounds is summarized in the table below.

Antiplasmodial and Antimalarial Effects

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel therapeutic agents. nih.gov Coumarin derivatives have emerged as a promising class of compounds with significant antiplasmodial and antimalarial potential. rsc.orgclockss.org

Hybrid molecules that combine the coumarin scaffold with other pharmacophores have been a particularly fruitful area of research. nih.gov For instance, coumarin-chalcone hybrids have demonstrated notable activity against parasitic diseases. rsc.orgresearchgate.net Chalcones themselves are a class of compounds known for a wide range of biological activities, including antiparasitic properties. dovepress.com When hybridized with coumarins, the resulting molecules have shown potent effects against various pathogens. rsc.org

Similarly, the combination of a coumarin nucleus with a triazole ring has yielded hybrids with promising antimalarial and antioxidant activity. mdpi.com Studies on coumarin-based hybrids continue to be a key strategy in the development of new antimalarial drugs. researchgate.netnih.gov Research has also explored the antimalarial potential of 4-methylumbelliferone (B1674119) (a 7-hydroxy-4-methylcoumarin) and its derivatives, indicating that the coumarin structure is a viable starting point for developing new therapies. sysrevpharm.org

A study involving a primaquine-coumarin fluorescent probe was conducted to understand the cellular localization of the antimalarial drug primaquine (B1584692). nih.gov While the primary goal was not to assess the efficacy of the coumarin moiety itself, this research underscores the utility of the coumarin structure in developing tools for antimalarial research. nih.gov The probe, which coupled primaquine to a 7-hydroxycoumarin derivative, was tested for its activity against different stages of Plasmodium parasites. nih.gov

Table 1: In Vitro Antiplasmodial Activity of a Primaquine-Coumarin Probe (PQCP)

| Compound | P. falciparum (CQS) IC₅₀ (µM) | P. falciparum (CQR) IC₅₀ (µM) | P. berghei Liver Stages IC₅₀ (µM) |

|---|---|---|---|

| Primaquine (PQ) | 1.1 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.0 |

| PQCP | 2.5 ± 0.1 | 2.9 ± 0.2 | 3.6 ± 0.1 |

Data sourced from a study on a primaquine-coumarin fluorescent probe. nih.gov CQS: Chloroquine-Suseptible, CQR: Chloroquine-Resistant.

Effects on Cholesterol Metabolism

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. researchgate.net Statins, which are HMG-CoA reductase inhibitors, are the primary class of drugs used to lower cholesterol. wikipedia.org HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. tcichemicals.com Scientific investigations have revealed that various coumarin derivatives possess lipid-lowering properties, suggesting their potential as alternative or complementary therapies. researchgate.netesmed.org

Studies on animal models have demonstrated the potential of coumarins in managing hyperlipidemia. For example, the coumarin derivative cichoriin (B190797), when administered to rats on a high-fat diet, was shown to improve the serum lipid profile. nih.gov Another study on 7,8-dihydroxy-3-(4-methylphenyl)coumarin (DHMPC) in hyperlipidemic rats found that the compound significantly decreased total cholesterol levels. nih.gov Furthermore, the ratio of high-density lipoprotein (HDL) cholesterol to total cholesterol was significantly improved in the DHMPC-treated group. nih.gov

The structural features of coumarin derivatives appear to play a significant role in their lipid-modulating effects. A study investigating the effects of several coumarin derivatives, including esculetin, scoparone (B1681568), and 4-methylumbelliferone, on carbon tetrachloride-induced hyperlipidemia in rats found that their effects on serum lipid profiles varied. researchgate.net While 4-methylumbelliferone did not affect total cholesterol, it did reduce triglyceride and very-low-density lipoprotein (VLDL) cholesterol levels. researchgate.net In contrast, esculetin and scoparone were effective in preventing a decrease in HDL cholesterol. researchgate.net

Research into coumarin oxime esters has also shown promising results. ijper.org In a study using a hyperlipidemic mouse model, certain coumarin oxime ester derivatives were found to significantly reduce triglyceride and total cholesterol levels. ijper.org Specifically, a coumarin oxime nicotinate (B505614) derivative was more effective at lowering triglycerides, whereas a coumarin oxime aspirin (B1665792) derivative had a stronger effect on reducing total cholesterol. ijper.org

Table 2: Effect of Coumarin Derivatives on Serum Lipid Profile in High-Fat Diet-Induced Obese Rats

| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) | VLDL-C (mg/dL) |

|---|---|---|---|---|---|

| Control | 85.3 ± 1.5 | 78.9 ± 1.2 | 45.2 ± 1.1 | 24.4 ± 1.3 | 15.8 ± 0.2 |

| High-Fat Diet (HFD) | 148.2 ± 2.8 | 135.5 ± 2.1 | 25.8 ± 0.9 | 95.3 ± 2.5 | 27.1 ± 0.4 |

| HFD + Cichoriin (50 mg/kg) | 120.6 ± 2.5 | 110.7 ± 1.9 | 33.7 ± 1.0 | 64.8 ± 2.1 | 22.1 ± 0.4 |

| HFD + Cichoriin (100 mg/kg) | 98.5 ± 1.9 | 92.4 ± 1.5 | 39.5 ± 1.0 | 40.5 ± 1.7 | 18.5 ± 0.3 |

| HFD + Atorvastatin (10 mg/kg) | 90.1 ± 1.8 | 85.1 ± 1.4 | 42.8 ± 1.1 | 29.3 ± 1.4 | 17.0 ± 0.3 |

Data adapted from a study on the effects of cichoriin in rats. nih.gov

The underlying mechanisms for the lipid-lowering effects of coumarins are thought to be multifactorial and may involve the regulation of genes related to lipid metabolism. esmed.org Some coumarins have been shown to upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of adipogenesis and lipid metabolism. nih.gov

Structure Activity Relationship Sar and Rational Drug Design

Correlating Structural Features with Biological Potency

The coumarin (B35378) nucleus is a versatile scaffold that allows for structural modifications at various positions, significantly influencing its pharmacological profile. jopir.infrontiersin.org The biological activities of these compounds are not determined by the core structure alone but are heavily influenced by the nature and position of various substituents. frontiersin.org

Influence of Substitution Patterns on Lipophilicity, Membrane Permeability, and Target Binding

The type and location of functional groups on the coumarin ring system play a critical role in defining a compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross biological membranes and interact with its target. jopir.inacs.org

Target Binding: The electronic nature of substituents significantly impacts interactions with biological targets. jopir.in Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, nitro) alter the electron density distribution across the coumarin ring, affecting how the molecule binds to receptor sites or active sites of enzymes. jopir.innih.gov For example, electron-donating groups have been associated with enhanced anti-inflammatory and antioxidant properties, while electron-withdrawing groups can increase anticoagulant activity. jopir.in The 7-position, where the (2-oxopropoxy) group is located, is a common site for modification to improve receptor interactions and electronic properties. jopir.in The presence of aromatic substituents at the C-4 position has been correlated with increased anticancer activity through improved interactions with target proteins. jopir.in

Table 1: Effect of Substituents on Coumarin Properties

| Position | Substituent Type | Effect on Property | Biological Impact Example | Reference |

|---|---|---|---|---|

| C-3 | Phenyl groups | Enhances anticancer properties | Induces apoptosis in cancer cells | jopir.in |

| C-4 | Methyl group | Increases lipophilicity and membrane permeability | Improved metabolic stability | jopir.in |

| C-4 | Hydroxyl group | Enhances antioxidant properties | Increased radical scavenging | jopir.in |

| C-7 | Hydroxyl group | Enhances antioxidant activity | Improved radical scavenging | jopir.in |

Stereochemical Considerations and Their Pharmacological Impact

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on pharmacological activity. jopir.in The spatial orientation of substituents can dictate how a molecule fits into a binding site, influencing its potency and selectivity. jopir.infrontiersin.org

For coumarin derivatives, stereochemical aspects are particularly important when chiral centers are present, often at the C-3 or C-4 positions. For example, studies have shown that the S-configuration at the C-4 position of certain coumarins results in higher anticoagulant potency compared to the R-configuration. jopir.in While the specific molecule 7-(2-oxopropoxy)-2H-chromen-2-one does not possess a chiral center in its structure, the introduction of substituents or modifications to its side chain could create stereoisomers. In the design of new analogs based on this scaffold, it would be crucial to consider the potential for stereoisomerism and to evaluate the pharmacological profile of each individual isomer, as they may exhibit significant differences in activity, metabolism, and toxicity.

Ligand-Based and Structure-Based Drug Design Approaches

Modern drug discovery often employs computational methods to accelerate the identification and optimization of lead compounds. These strategies are broadly categorized as ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. These approaches rely on the knowledge of molecules (ligands) that are known to interact with the target. mdpi.com Techniques like quantitative structure-activity relationships (QSAR) and pharmacophore modeling are central to LBDD. frontiersin.org For instance, a ligand-based approach was successfully used to develop selective inhibitors of the enzyme P450 1A2, starting from a coumarin scaffold that is structurally similar to known flavone (B191248) inhibitors. nih.gov In another study, a ligand-based 3D pharmacophore model was generated from known inhibitors to discover new coumarin-like compounds with dual inhibitory activity against α-glucosidase and α-amylase. mdpi.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR spectroscopy), SBDD can be used to design molecules that fit precisely into the binding site. researchgate.net Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target. researchgate.net This information allows for the rational design of modifications to improve binding affinity and selectivity. For example, molecular docking simulations of triazolo-thiadiazepine-fused coumarin derivatives with monoamine oxidase B (MAO-B) revealed key interactions with amino acid residues like Pro102 and Phe103, guiding the design of potential anti-Parkinson's drug candidates. researchgate.net An integrated approach combining both SBDD and LBDD has been developed and successfully applied to a series of 3,4,7-substituted coumarins acting as selective MAO-B inhibitors. acs.org

Table 2: Application of Drug Design Approaches to Coumarin Derivatives

| Approach | Technique Used | Application Example | Outcome | Reference |

|---|---|---|---|---|

| Ligand-Based | Pharmacophore Modeling | Discovery of dual α-glucosidase/α-amylase inhibitors | Identification of a potential dual inhibitor (CD-59) | mdpi.com |

| Ligand-Based | Structural Similarity | Design of selective P450 1A2 inhibitors | Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin | nih.gov |

| Structure-Based | Molecular Docking | Design of acetylcholinesterase inhibitors | Synthesis of novel 2-iso propyl amino derivatives of 7-methoxy coumarin | researchgate.net |

Bioisosteric Modifications for Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds. researchgate.netresearchgate.net It involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving potency, enhancing selectivity, reducing toxicity, or improving pharmacokinetic properties. researchgate.netnih.gov

The application of bioisosteric replacement is a powerful tool for modifying the coumarin scaffold. researchgate.net For example, a problematic functional group that is susceptible to metabolic degradation can be replaced with a more stable bioisostere to increase the drug's half-life. Similarly, a group might be replaced to alter the molecule's hydrogen bonding capacity to improve target binding or to fine-tune its lipophilicity to enhance membrane permeability. researchgate.net

A classic example of bioisosterism is the replacement of a carboxylic acid group with a tetrazole ring, which often retains the acidic character while improving metabolic stability and cell permeability. nih.gov In the context of coumarin derivatives, the amide bond is another functional group frequently targeted for bioisosteric replacement with heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles to improve pharmacokinetic properties. nih.gov Web-based tools like MolOpt have been developed to facilitate in silico drug design using bioisosteric transformations, and have been applied to coumarin derivatives to generate novel analogues. researchgate.netdntb.gov.ua This strategy allows for the exploration of new chemical space and the circumvention of existing patents, making it a valuable approach in drug discovery. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Therapeutic Applications

The coumarin (B35378) nucleus is associated with a broad spectrum of biological effects, suggesting that 7-(2-oxopropoxy)-2H-chromen-2-one and its analogues could be valuable therapeutic agents. Future investigations should focus on screening this compound against a diverse range of biological targets to uncover novel activities.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Rationale for Investigation |

| Anticancer | Many coumarin derivatives have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines. amazonaws.com Research could explore the efficacy of 7-(2-oxopropoxy)-2H-chromen-2-one against cancers such as breast, colon, and liver cancer. amazonaws.com |

| Antimicrobial | The chromen-2-one scaffold is present in many natural and synthetic antimicrobial agents. frontiersin.org Screening against clinically relevant bacterial and fungal strains, including drug-resistant variants, is a logical next step. |

| Anti-inflammatory | A series of 7-(2-oxoalkoxy)coumarins have shown anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and interleukin-6 (IL-6) in macrophages. tandfonline.com This suggests a strong potential for 7-(2-oxopropoxy)-2H-chromen-2-one in treating inflammatory conditions. |

| Central Nervous System (CNS) Agents | Certain coumarin derivatives have been investigated for their effects on the CNS, including potential as skeletal muscle relaxants and anxiolytics. frontiersin.orgmdpi.com Hybrid molecules incorporating the coumarin structure have shown promise as CNS agents. mdpi.com |

| Enzyme Inhibition | Coumarins are known to inhibit various enzymes, including monoamine oxidase (MAO) and carbonic anhydrases, which are targets for neurodegenerative diseases and cancer, respectively. uic.edunih.gov |

Systematic screening of 7-(2-oxopropoxy)-2H-chromen-2-one in these and other disease models will be crucial for identifying new therapeutic leads and expanding its pharmacological profile.

Development of Advanced Synthetic Strategies for Complex Analogues

To fully explore the structure-activity relationships (SAR) of 7-(2-oxopropoxy)-2H-chromen-2-one, the development of advanced and efficient synthetic strategies is paramount. While classic methods like the Pechmann condensation are widely used for creating the coumarin core, modern synthetic chemistry offers more sophisticated tools for generating complex and diverse analogues. researchgate.net

Future synthetic efforts should focus on:

Microwave-Assisted and Ultrasound-Irradiated Reactions: These green chemistry techniques can accelerate reaction times, improve yields, and offer more environmentally friendly alternatives to conventional heating methods for synthesizing chromen-2-one composites. researchgate.netnih.gov

Multi-Component Reactions (MCRs): One-pot, three-component reactions have been successfully used to generate complex thiazolyl-coumarins, demonstrating the power of MCRs to build molecular complexity in a single step. nih.gov

Catalytic Systems: Employing novel and more efficient catalysts, such as stannous chloride dihydrate or cellulose (B213188) sulfonic acid, can improve the synthesis of substituted chromen-2-ones under solvent-free conditions. researchgate.net

Hybrid Molecule Synthesis: A promising strategy involves the chemical hybridization of the coumarin scaffold with other pharmacophores, such as chalcones or triazoles, to create multifunctional molecules with potentially enhanced or novel biological activities. mdpi.comnih.gov

By developing robust synthetic routes, chemists can create libraries of analogues with modifications to the 7-alkoxy side chain, the pyrone ring, and the benzene (B151609) ring, enabling a thorough investigation of how structural changes impact biological activity.

Integration of Multi-Omics Data in Mechanism of Action Studies

Understanding the precise molecular mechanism of action is critical for the translational development of any bioactive compound. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic and powerful approach to unravel the complex biological processes affected by 7-(2-oxopropoxy)-2H-chromen-2-one. nih.govnih.gov

Multi-omics strategies can provide a comprehensive view of the cellular response to the compound by:

Identifying Drug Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in treated cells, researchers can identify the specific proteins and pathways that the compound interacts with. nih.gov

Elucidating Biological Pathways: Integrating transcriptomic and metabolomic data can reveal how the compound alters metabolic pathways, which is crucial for understanding its effects on cell physiology and disease states. frontiersin.orgtandfonline.comtandfonline.comresearchgate.netnih.gov For instance, studies on other plant-derived coumarins have successfully used this integrated approach to identify key genes involved in their biosynthesis and transport. frontiersin.orgtandfonline.comnih.gov

Discovering Biomarkers: A multi-omics approach can help identify biomarkers that predict a patient's response to the compound, paving the way for personalized medicine. researchgate.net

Building Interaction Networks: The data from different omics layers can be integrated to construct interaction networks that map the complex relationships between genes, proteins, and metabolites, providing a systems-level understanding of the drug's action. researchgate.net

Applying these integrative omics approaches to 7-(2-oxopropoxy)-2H-chromen-2-one will be essential for moving beyond simple phenotypic screening to a deep mechanistic understanding of its biological activity. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery is revolutionizing how new therapeutic agents are identified and optimized. researchgate.net These computational tools can significantly accelerate the research and development pipeline for 7-(2-oxopropoxy)-2H-chromen-2-one and its derivatives.

Key applications of AI/ML in this context include:

Predictive Bioactivity Modeling: ML algorithms can be trained on large datasets of known coumarins to build predictive models for various biological activities. researchgate.netnih.gov These models can then be used to perform in silico screening of virtual libraries of 7-(2-oxopropoxy)-2H-chromen-2-one analogues, prioritizing the most promising candidates for synthesis and experimental testing. amazonaws.comnih.govresearchgate.netchemrxiv.orgbiointerfaceresearch.com

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable drug-like properties early in the discovery process and reducing the likelihood of late-stage failures. nih.gov

AI-Assisted Synthesis Design: AI can assist in planning synthetic routes by predicting reaction outcomes and suggesting optimal conditions, thereby streamlining the synthesis of complex analogues. researchgate.net

Molecular Docking and Scoring: AI-enhanced scoring functions can improve the accuracy of molecular docking simulations, providing more reliable predictions of how a compound will bind to its protein target. researchgate.net

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of coumarin derivatives, reducing the time and cost associated with discovering new therapeutic applications for 7-(2-oxopropoxy)-2H-chromen-2-one. researchgate.netbpasjournals.com

Exploration of Chromen-2-one Derivatives as Chemical Probes and Tools

Beyond direct therapeutic applications, the inherent properties of the chromen-2-one scaffold make it an excellent candidate for development as a chemical probe or tool for biological research. The coumarin skeleton is frequently used to construct fluorescent dyes due to its high fluorescent quantum yields and tunable emission wavelengths. researchgate.net

Future research could explore the potential of 7-(2-oxopropoxy)-2H-chromen-2-one and its derivatives in the following areas:

Fluorescent Probes: By incorporating specific reactive groups, the coumarin core can be transformed into a fluorescent sensor for detecting biologically important molecules such as reactive oxygen species (e.g., peroxynitrite) or metal ions. researchgate.net The substitution at the 7-position can be modified to fine-tune the photophysical properties and target specificity of the probe.

Bioimaging Agents: The lipophilicity and cell permeability of coumarin derivatives can be optimized to create probes for imaging specific cellular organelles or processes.

Fragment-Based Drug Discovery: The core 7-(2-oxopropoxy)-2H-chromen-2-one structure could serve as a starting fragment in fragment-based drug discovery campaigns to identify ligands for novel biological targets.

The development of such chemical tools would not only provide valuable reagents for the broader scientific community but could also indirectly lead to the discovery of new therapeutic targets and pathways associated with this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.